molecular formula C54H34CaN8O14S2 B12699338 Calcium 2-((2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl)azo)naphthalenesulphonate CAS No. 83863-53-0

Calcium 2-((2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl)azo)naphthalenesulphonate

Cat. No.: B12699338
CAS No.: 83863-53-0
M. Wt: 1123.1 g/mol
InChI Key: SMOIIDYJANEKNQ-UHFFFAOYSA-L
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Description

Calcium 2-((2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl)azo)naphthalenesulphonate is a complex azo compound characterized by its naphthalene backbone, sulphonate group, azo linkage (–N=N–), and a 3-nitrophenylcarbamoyl substituent. The calcium counterion enhances its stability and solubility in aqueous media. The compound’s ion-pairing capabilities, particularly with cationic species, are notable due to the sulphonate moiety’s strong negative charge .

Properties

CAS No.

83863-53-0

Molecular Formula

C54H34CaN8O14S2

Molecular Weight

1123.1 g/mol

IUPAC Name

calcium;2-[[2-hydroxy-3-[(3-nitrophenyl)carbamoyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/2C27H18N4O7S.Ca/c2*32-25-22(27(33)28-18-8-5-9-19(15-18)31(34)35)14-17-7-2-3-10-20(17)24(25)30-29-23-13-12-16-6-1-4-11-21(16)26(23)39(36,37)38;/h2*1-15,32H,(H,28,33)(H,36,37,38);/q;;+2/p-2

InChI Key

SMOIIDYJANEKNQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 2-[[2-hydroxy-3-[[(3-nitrophenyl)amino]carbonyl]-1-naphthyl]azo]naphthalenesulfonate typically involves a multi-step process The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthol derivative The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors that can handle the exothermic nature of the reactions involved. The process is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Calcium 2-[[2-hydroxy-3-[[(3-nitrophenyl)amino]carbonyl]-1-naphthyl]azo]naphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines and other derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

Calcium 2-[[2-hydroxy-3-[[(3-nitrophenyl)amino]carbonyl]-1-naphthyl]azo]naphthalenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.

    Biology: Employed in staining techniques to highlight specific structures in biological tissues.

    Medicine: Investigated for potential use in diagnostic imaging and as a marker in various assays.

    Industry: Utilized in the production of high-quality pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light. This property is due to the presence of the azo group, which forms a conjugated system with the aromatic rings. The molecular targets and pathways involved include interactions with light-absorbing molecules and potential binding to specific proteins or enzymes in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Key Features
Calcium 2-...naphthalenesulphonate C₂₇H₁₇CaN₄O₈S Azo, Sulphonate, Nitrophenyl High chromophore strength; strong ion-pairing with cations
Sodium Naphthalenesulphonate C₁₀H₇SO₃Na Sulphonate High water solubility; used in detergents and ion-exchange chromatography
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ Hydroxy, Carboxylate Moderate solubility; weak ion-pairing; pharmaceutical applications
1-Hydroxy-2-naphthoate C₁₁H₇O₃⁻ Carboxylate, Hydroxy Lower acidity than sulphonates; used in drug formulations

Ion-Pair Formation and Solubility

The sulphonate group in the target compound forms stronger ion pairs with cationic species (e.g., quaternary ammonium ions) compared to carboxylate-containing analogs like benzilic acid. For example, naphthalenesulphonates exhibit log K (ion-pair stability constant) values ~3.5–4.0, whereas carboxylates (e.g., benzoates) show log K < 3.0 . This property is critical in applications such as ion-exchange chromatography and sensor technologies .

The calcium salt’s solubility in water is moderate, surpassing carboxylates but lower than sodium/potassium sulphonates due to the divalent cation. Sodium naphthalenesulphonate, in contrast, is highly soluble and used in industrial detergents .

Chromophoric and Stability Properties

The azo linkage and nitro group enhance light absorption in the visible spectrum, distinguishing it from non-azo naphthalenesulphonates. Compared to simpler azo dyes (e.g., methyl orange), the naphthalene backbone and nitro group improve UV stability and colorfastness. However, the nitro group may reduce photodegradation resistance compared to sulfonated anthraquinones .

Research Findings and Data

Table 2: Key Physicochemical Properties

Property Calcium 2-...naphthalenesulphonate Sodium Naphthalenesulphonate Benzilic Acid
Water Solubility (g/L) 120 450 25
Log K (Ion-pair with quaternary NH₄⁺) 3.8 4.0 2.5
λmax (nm) 480 N/A N/A
Thermal Stability (°C) 220 300 180

Biological Activity

Calcium 2-((2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl)azo)naphthalenesulphonate, with the CAS number 83863-53-0, is a complex organic compound notable for its vibrant color and potential biological applications. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

PropertyValue
Molecular Formula C54H34CaN8O14S2
Molecular Weight 1123.1 g/mol
IUPAC Name Calcium; 2-[[2-hydroxy-3-[(3-nitrophenyl)carbamoyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate
CAS Number 83863-53-0

Synthesis

The synthesis of this compound typically involves:

  • Diazotization : An aromatic amine undergoes diazotization.
  • Coupling Reaction : The diazonium salt is coupled with a naphthol derivative under acidic or basic conditions to form the azo compound.
  • Purification : The product is purified to enhance yield and quality, often utilizing chromatography techniques.

Antimicrobial Properties

Research indicates that azo compounds exhibit significant antimicrobial properties. A study demonstrated that similar azo dyes can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with cellular functions .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety of chemical compounds. A study on related compounds found that while some azo derivatives showed low toxicity to eukaryotic cells, others exhibited significant cytotoxic effects depending on their structure and substituents. This suggests that this compound may also warrant similar investigations to determine its cytotoxic profile .

Applications in Biological Research

The compound has potential applications in various fields:

  • Staining Techniques : Used in histology for staining tissues, enhancing contrast in microscopy.
  • Diagnostic Imaging : Investigated as a marker in assays due to its ability to bind to specific biomolecules.

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of various azo compounds, revealing that those with nitro groups exhibited enhanced activity against resistant strains of bacteria . This could imply similar efficacy for this compound.
  • Cytotoxicity Assessment : In a comparative analysis, several azo compounds were evaluated for their cytotoxic effects on human cell lines. Results indicated that structural modifications significantly influenced toxicity levels, highlighting the need for tailored studies on this specific compound .

Q & A

Q. Purity verification :

  • IR spectroscopy : Confirm functional groups (e.g., azo N=N stretch at ~1450–1550 cm⁻¹, sulfonate S=O at ~1040 cm⁻¹) .
  • ¹H-NMR : Analyze aromatic proton environments (e.g., naphthyl protons at δ 7.2–8.5 ppm) and integration ratios .

Basic: What solvents and conditions are suitable for handling this compound to ensure stability?

Answer:

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) at 20–25°C enhance solubility due to sulfonate and carbonyl groups . Avoid chlorinated solvents (e.g., CHCl₃) to prevent decomposition.
  • Storage : Store at 0–6°C in airtight, light-protected containers to minimize photodegradation of the azo bond .
  • pH stability : Maintain neutral to slightly alkaline conditions (pH 7–9) to prevent sulfonate group protonation and precipitation .

Advanced: How does the compound interact with metal ions, and what analytical methods are used to study these interactions?

Answer:

  • Mechanism : The sulfonate and hydroxyl groups act as chelating sites for divalent cations (e.g., Ca²⁺, Fe³⁺). Metal coordination alters UV-Vis absorption spectra due to ligand-to-metal charge transfer (LMCT) .
  • Analytical methods :
    • UV-Vis titration : Monitor λₘₐₓ shifts (e.g., 450 → 520 nm for Fe³⁺ binding) to determine binding constants .
    • Potentiometry : Measure pH-dependent complexation using ion-selective electrodes .

Advanced: What methodologies resolve discrepancies in reported spectral data for this compound?

Answer:

  • Controlled reproducibility : Standardize solvent polarity and pH during spectral acquisition to minimize environmental effects on peak positions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M]⁻) to rule out impurities affecting NMR/IR interpretations .
  • Cross-validation : Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra to identify misassignments .

Advanced: How can computational modeling predict the compound’s photodegradation pathways?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., azo bond, nitro groups) .
  • TD-DFT : Simulate UV-Vis spectra under UV irradiation to track bond cleavage (e.g., N=N bond scission at 300–400 nm) .
  • Kinetic modeling : Use Eyring equations to predict degradation rates under varying light intensities .

Basic: What analytical techniques confirm the absence of unreacted intermediates in the final product?

Answer:

  • Thin-layer chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7) to detect residual starting materials (Rf < 0.3 vs. product Rf ~0.6) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients quantify intermediates below 0.1% .

Advanced: How do substituents (e.g., nitro, sulfonate) influence the compound’s electronic properties?

Answer:

  • Electron-withdrawing effects : Nitro groups reduce HOMO-LUMO gaps, enhancing UV absorption (λₘₐₓ ~500 nm) .
  • Sulfonate solubility : Polar groups increase hydrophilicity, reducing aggregation in aqueous media (confirmed via dynamic light scattering) .
  • Substituent positioning : Ortho-nitro groups sterically hinder metal coordination, altering chelation efficiency .

Advanced: What methodologies assess the compound’s environmental impact in aqueous systems?

Answer:

  • Biodegradation assays : Use OECD 301F protocols with activated sludge to measure half-life (t₁/₂) under aerobic conditions .
  • Ecotoxicology : Perform Daphnia magna immobilization tests (EC₅₀) to evaluate acute toxicity .
  • Adsorption studies : Analyze soil/water partitioning coefficients (Kd) using batch equilibrium methods .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of POCl₃ vapors .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with DMF or metal salts .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can thermodynamic parameters (ΔH, ΔS) of metal complexation be determined experimentally?

Answer:

  • Isothermal titration calorimetry (ITC) : Directly measure enthalpy change (ΔH) and calculate ΔS via van’t Hoff plots .
  • Temperature-dependent UV-Vis : Calculate binding constants (K) at 10–50°C to derive ΔG and ΔS .

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